molecular formula C8H5FN2O2 B13929673 Methyl 6-cyano-5-fluoronicotinate

Methyl 6-cyano-5-fluoronicotinate

Cat. No.: B13929673
M. Wt: 180.14 g/mol
InChI Key: NHNKQJXMHGXTTE-UHFFFAOYSA-N
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Description

Methyl 6-cyano-5-fluoronicotinate is an organic compound with the molecular formula C8H5FN2O2 It is a derivative of nicotinic acid and features both cyano and fluorine substituents on the pyridine ring

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Methyl 6-cyano-5-fluoronicotinate typically involves the reaction of 6-cyano-5-fluoronicotinic acid with methanol in the presence of a catalyst. The reaction conditions often include refluxing the mixture to ensure complete esterification. Another method involves the direct treatment of substituted amines with methyl cyanoacetate without solvent at room temperature .

Industrial Production Methods: Industrial production of this compound may involve large-scale esterification processes, utilizing continuous flow reactors to maintain consistent reaction conditions and high yields. The use of catalysts and optimized reaction temperatures are crucial for efficient production.

Chemical Reactions Analysis

Types of Reactions: Methyl 6-cyano-5-fluoronicotinate can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding carboxylic acids.

    Reduction: Reduction reactions can convert the cyano group to an amine group.

    Substitution: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Nucleophiles like amines or thiols can be used in substitution reactions, often requiring a base to facilitate the reaction.

Major Products:

    Oxidation: 6-cyano-5-fluoronicotinic acid.

    Reduction: Methyl 6-amino-5-fluoronicotinate.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

Methyl 6-cyano-5-fluoronicotinate has several applications in scientific research:

Mechanism of Action

The mechanism by which Methyl 6-cyano-5-fluoronicotinate exerts its effects involves its interaction with molecular targets such as enzymes or receptors. The cyano and fluorine groups can participate in hydrogen bonding and electrostatic interactions, influencing the compound’s binding affinity and specificity. These interactions can modulate the activity of the target molecules, leading to various biological effects .

Comparison with Similar Compounds

Uniqueness: Methyl 6-cyano-5-fluoronicotinate is unique due to the presence of both cyano and fluorine groups on the pyridine ring. This combination of functional groups imparts distinct chemical reactivity and potential for diverse applications in various fields.

Properties

IUPAC Name

methyl 6-cyano-5-fluoropyridine-3-carboxylate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H5FN2O2/c1-13-8(12)5-2-6(9)7(3-10)11-4-5/h2,4H,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NHNKQJXMHGXTTE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC(=O)C1=CC(=C(N=C1)C#N)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H5FN2O2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

180.14 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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